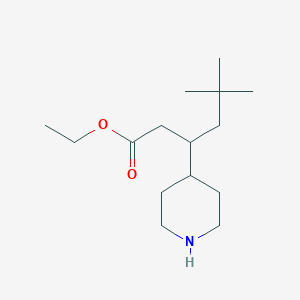
3,5-Dichloro-4-iodopyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-4-iodopyridin-2-amine: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine and iodine atoms at the 3rd, 5th, and 4th positions of the pyridine ring, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-iodopyridin-2-amine typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor pyridine compound undergoes substitution reactions to introduce chlorine and iodine atoms at specific positions. For example, starting with 3,5-dichloropyridine, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and amination reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. The use of advanced techniques like continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dichloro-4-iodopyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,5-Dichloro-4-iodopyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-4-iodopyridin-2-amine involves its interaction with molecular targets through its halogen atoms and amine group. The presence of chlorine and iodine atoms allows for multiple pathways of chemical interactions and transformations. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
3-Amino-4-iodopyridine: Similar in structure but lacks the chlorine atoms.
3-Chloro-4-iodopyridin-2-amine: Similar but with only one chlorine atom.
2-Chloro-3-fluoro-5-iodopyridin-4-amine: Contains fluorine instead of chlorine .
Uniqueness: 3,5-Dichloro-4-iodopyridin-2-amine is unique due to the specific positioning of chlorine and iodine atoms on the pyridine ring. This unique halogenation pattern imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C5H3Cl2IN2 |
|---|---|
Poids moléculaire |
288.90 g/mol |
Nom IUPAC |
3,5-dichloro-4-iodopyridin-2-amine |
InChI |
InChI=1S/C5H3Cl2IN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10) |
Clé InChI |
DANAGNCQMVYEKA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=N1)N)Cl)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B13897435.png)
![Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide](/img/structure/B13897441.png)


![6,6-Dichlorobicyclo[3.1.0]hexan-2-one](/img/structure/B13897450.png)


![Benzenamine, 5-[(1Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-](/img/structure/B13897465.png)


![2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B13897484.png)

![[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-[2-(1H-indol-3-yl)ethylcarbamoyl]-2,4-dioxo-pyrimidin-1-yl]tetrahydrofuran-3-yl] acetate](/img/structure/B13897495.png)
